N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the 1,4-oxathiine ring: This can be achieved through the cyclization of appropriate dihydroxy and thiol precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the oxathiine intermediate with a suitable amine, such as 3-chlorobenzylamine, under conditions that promote amide bond formation.
Functionalization of the aromatic rings: The phenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and metal catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve the use of strong acids or bases, along with appropriate catalysts like iron(III) chloride (FeCl3) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a bioactive compound.
Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: A closely related compound without the 4,4-dioxide group.
3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the 3-chlorobenzyl group.
N-(3-chlorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the pyridin-2-yl group.
Uniqueness
The presence of the 4,4-dioxide group in N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may confer specific properties that make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C23H19ClN2O4S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H19ClN2O4S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(18-8-2-1-3-9-18)31(28,29)14-13-30-21/h1-12,15H,13-14,16H2 |
InChI Key |
VNQSVLSHRLFTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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